See also: Leucovorin Calcium (preferred); Leucovorin (has active moiety); Leucovorin calcium; pyrimethamine (component of).
Leucovorin calcium pentahydrate
CAS No.: 6035-45-6
Cat. No.: VC21536415
Molecular Formula: C20H31CaN7O12
Molecular Weight: 601.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 6035-45-6 |
---|---|
Molecular Formula | C20H31CaN7O12 |
Molecular Weight | 601.6 g/mol |
IUPAC Name | calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate |
Standard InChI | InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2 |
Standard InChI Key | NPPBLUASYYNAIG-UHFFFAOYSA-L |
Isomeric SMILES | C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
SMILES | C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |
Canonical SMILES | C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2] |
Appearance | white to light yellow solid powder |
Chemical Identity and Structure
Chemical Classification
Leucovorin calcium pentahydrate, also known as calcium folinate pentahydrate, is the calcium salt of 5-formyl tetrahydrofolic acid with five molecules of water . It represents one of several active, chemically reduced derivatives of folic acid that serve as critical cofactors in biochemical processes . The compound exists as a mixture of diastereoisomers, with the biologically active component being the (-)-l-isomer, known as Citrovorum factor or (-)-folinic acid .
Physical and Chemical Properties
Leucovorin calcium pentahydrate presents as a white to off-white crystalline powder with specific solubility characteristics that influence its pharmaceutical applications . Its stability and solubility are enhanced by the presence of a calcium ion in its structure .
Property | Value |
---|---|
Chemical Formula | C₂₀H₃₁CaN₇O₁₂ |
Molecular Weight | 601.58 g/mol |
CAS Number | 6035-45-6 |
Water Solubility | 40 mg/mL (66.49 mM) |
DMSO Solubility | Insoluble |
Ethanol Solubility | Insoluble |
pH Range | 6.8-8.0 |
pKa Values | 3.1, 4.8, 10.4 |
Structural Formula
The compound's structure includes a pteridine ring system, p-aminobenzoic acid, and glutamic acid components joined together to form a complex molecular arrangement with the chemical name: calcium (2S)-2-[(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}phenyl)formamido]pentanedioate pentahydrate . This structural arrangement is critical for its biological function in folate metabolism.
Pharmacokinetic Profile
Absorption and Bioavailability
Following oral administration, leucovorin calcium is rapidly absorbed from the gastrointestinal tract and enters the general body pool of reduced folates . A significant aspect of its pharmacokinetics is the extensive conversion to 5-methyltetrahydrofolate in the intestinal mucosa prior to absorption, which becomes a major component of the total active human serum folate .
The bioavailability of leucovorin calcium demonstrates dose-dependent characteristics, with saturation occurring at doses exceeding 25 mg. This saturation effect results in decreasing bioavailability with increasing doses, as evidenced by the following data:
Dose | Bioavailability |
---|---|
25 mg | 97% |
50 mg | 75% |
100 mg | 37% |
Distribution and Metabolism
After entering systemic circulation, leucovorin calcium distributes throughout the body, with particularly high concentrations in the liver and cerebrospinal fluid, though all body tissues receive some amount of the compound . Preliminary animal and human studies have demonstrated that small quantities of systemically administered leucovorin calcium enter the cerebrospinal fluid .
Elimination Parameters
The terminal half-life of total reduced folates following leucovorin calcium administration is approximately 5.7-6.2 hours . Elimination occurs primarily through renal excretion, with the majority of folates being excreted in the urine and smaller amounts in the feces . Notably, the dextro-isomer component is slowly excreted by the kidneys while the levo-isomer is converted to the biologically active methyl-tetrahydrofolate form .
Pharmacodynamic Mechanisms
Biochemical Action
Leucovorin calcium functions as a pre-reduced source of tetrahydrofolate (H₄ folate), allowing it to bypass the enzymatic reduction normally required for folic acid . This distinctive property enables it to circumvent the blockage of dihydrofolate reductase by folate antagonists such as methotrexate, thereby providing essential cofactors for nucleic acid synthesis even in the presence of these inhibitors .
Rescue Therapy Mechanism
In rescue therapy applications, leucovorin calcium competes with methotrexate for the same membrane transport carriers, stimulating folate antagonist efflux from cells . This competition limits methotrexate action on normal cells while replenishing the reduced folate pool . Notably, leucovorin calcium effectively rescues bone marrow and gastrointestinal cells from methotrexate toxicity but has no apparent effect on pre-existing methotrexate nephrotoxicity .
Biochemical Modulation of Fluoropyrimidines
One of the most significant clinical applications of leucovorin calcium involves its ability to enhance the cytotoxicity of fluoropyrimidines, particularly 5-fluorouracil (5-FU) . This enhancement occurs through a complex mechanism:
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Leucovorin calcium increases the intracellular folate pool
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This stabilizes the 5-FU-thymidylate synthase complex
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The metabolites methylene tetrahydrofolate and fluorodeoxyuridine monophosphate form a stable ternary complex with thymidylate synthase
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This decreases intracellular levels of the enzyme and its product thymidylate
Therapeutic Applications
Oncological Uses
Leucovorin calcium pentahydrate serves multiple crucial functions in oncology:
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It diminishes toxicity and counteracts impaired elimination of methotrexate, particularly after high-dose methotrexate therapy for osteosarcoma
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It functions as rescue therapy following inadvertent overdosage of folic acid antagonists
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In combination with 5-fluorouracil, it prolongs survival in the palliative treatment of patients with advanced colorectal cancer
Dosage Formulations
Research Findings
In Vitro Studies
Laboratory research has demonstrated that leucovorin administration increases the level of reduced folates in tissues, which promotes the inhibition of thymidylate synthase in murine colon tumors . This mechanism underlies its efficacy in enhancing the cytotoxic effects of certain chemotherapeutic agents.
In Vivo Studies
Animal studies have revealed significant therapeutic effects of leucovorin calcium pentahydrate:
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At doses of 200 mg/kg administered twice daily on days 5-7 after the onset of severe weight loss and diarrhea in mice, the compound prevents further weight loss and induces earlier recovery
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When administered at 100 or 200 mg/kg twice daily on days 4-6, it reduces RTX concentration in the liver by 2-4 fold on days 7, 9, and 11 compared with controls
Comparative Bioavailability Studies
Clinical research involving 26 normal, healthy, adult male subjects under fasting conditions measured and compared the rate and extent of absorption of leucovorin calcium following single oral doses of different formulations . These studies have established bioequivalence parameters essential for determining optimal therapeutic dosing regimens.
Clinical Considerations
Contraindications
Leucovorin calcium therapy is contraindicated in patients with known hypersensitivity to the active substance or to any of the excipients in the formulation . Careful evaluation of patient medical history is essential before initiating treatment.
Drug Interactions
As a pharmacologically active compound, leucovorin calcium pentahydrate interacts with several other medications. It shares the same membrane transport carrier as folate antagonists, creating competitive interactions that form the basis for both its therapeutic benefits and potential complications . This interaction profile necessitates careful consideration when used as part of combination therapy regimens.
Special Populations
The pharmacokinetics and clinical effects of leucovorin calcium pentahydrate may vary in special patient populations, including those with renal or hepatic impairment, pediatric patients, and elderly individuals. These variations warrant consideration when developing treatment protocols for diverse patient groups.
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